molecular formula C11H19NO5 B14048376 (2R,5R)-5-(((Tert-butoxycarbonyl)amino)methyl)tetrahydrofuran-2-carboxylic acid

(2R,5R)-5-(((Tert-butoxycarbonyl)amino)methyl)tetrahydrofuran-2-carboxylic acid

Cat. No.: B14048376
M. Wt: 245.27 g/mol
InChI Key: LCUKHUMNWGIQJL-HTQZYQBOSA-N
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Description

(2R,5R)-5-(((Tert-butoxycarbonyl)amino)methyl)tetrahydrofuran-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its tetrahydrofuran ring, which is substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. The stereochemistry of the compound is defined by the (2R,5R) configuration, indicating the specific three-dimensional arrangement of the substituents around the tetrahydrofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-5-(((Tert-butoxycarbonyl)amino)methyl)tetrahydrofuran-2-carboxylic acid typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through cyclization reactions involving diols or other suitable precursors.

    Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, where an appropriate amine is reacted with a suitable leaving group on the tetrahydrofuran ring.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) to form the Boc-protected amino group.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through oxidation reactions or by using carboxylation reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. These methods are designed to maximize yield, purity, and cost-effectiveness. Common industrial techniques include continuous flow synthesis, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-5-(((Tert-butoxycarbonyl)amino)methyl)tetrahydrofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The Boc-protected amino group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(2R,5R)-5-(((Tert-butoxycarbonyl)amino)methyl)tetrahydrofuran-2-carboxylic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with chiral centers.

    Industry: The compound is employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2R,5R)-5-(((Tert-butoxycarbonyl)amino)methyl)tetrahydrofuran-2-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    (2S,5S)-5-(((Tert-butoxycarbonyl)amino)methyl)tetrahydrofuran-2-carboxylic acid: The enantiomer of the compound with opposite stereochemistry.

    (2R,5R)-5-(((Methoxycarbonyl)amino)methyl)tetrahydrofuran-2-carboxylic acid: A similar compound with a methoxycarbonyl protecting group instead of Boc.

    (2R,5R)-5-(((Tert-butoxycarbonyl)amino)methyl)tetrahydropyran-2-carboxylic acid: A compound with a tetrahydropyran ring instead of tetrahydrofuran.

Uniqueness

The uniqueness of (2R,5R)-5-(((Tert-butoxycarbonyl)amino)methyl)tetrahydrofuran-2-carboxylic acid lies in its specific stereochemistry and functional groups, which confer distinct reactivity and interaction profiles. Its Boc-protected amino group provides stability during synthetic transformations, while the carboxylic acid group offers versatility in forming derivatives and conjugates.

Properties

Molecular Formula

C11H19NO5

Molecular Weight

245.27 g/mol

IUPAC Name

(2R,5R)-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-2-carboxylic acid

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7-4-5-8(16-7)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m1/s1

InChI Key

LCUKHUMNWGIQJL-HTQZYQBOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H]1CC[C@@H](O1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(O1)C(=O)O

Origin of Product

United States

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